molecular formula C46H68O2 B12553685 Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol CAS No. 166374-58-9

Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol

Cat. No.: B12553685
CAS No.: 166374-58-9
M. Wt: 653.0 g/mol
InChI Key: UBYCWALCWZEBOS-UHFFFAOYSA-N
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Description

Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol is a complex organic compound characterized by its multiple double and triple bonds, as well as hydroxyl groups. This compound is notable for its unique structure, which includes a long carbon chain with alternating double and triple bonds, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol typically involves multi-step organic reactions. The process begins with the formation of the carbon backbone through a series of coupling reactions, such as the Sonogashira coupling, which is used to form carbon-carbon triple bonds. Subsequent steps involve the introduction of double bonds through Wittig or Horner-Wadsworth-Emmons reactions. The hydroxyl groups are introduced via hydroboration-oxidation reactions.

Industrial Production Methods

Industrial production of this compound would require scalable and efficient methods. This often involves optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are employed for selective hydrogenation.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of ethers or esters, depending on the nucleophile used.

Scientific Research Applications

Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol involves its interaction with molecular targets through its multiple reactive sites. The compound can form covalent bonds with proteins and nucleic acids, potentially altering their function. The pathways involved include signal transduction and gene expression modulation, which can lead to various biological effects.

Comparison with Similar Compounds

Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20-diol is unique due to its specific arrangement of double and triple bonds along with hydroxyl groups. Similar compounds include:

    Hexatetraconta-4,12,23,27-tetraene-1,18,21,45-tetrayne-3,20-diol: Lacks one double bond compared to the target compound.

    Hexatetraconta-4,12,23,27,43-pentaene-1,18,21,45-tetrayne-3,20,42-triol: Contains an additional hydroxyl group.

These compounds share similar synthetic routes and chemical properties but differ in their specific applications and reactivity due to the variations in their structures.

Properties

CAS No.

166374-58-9

Molecular Formula

C46H68O2

Molecular Weight

653.0 g/mol

IUPAC Name

hexatetraconta-4,12,23,27,43-pentaen-1,18,21,45-tetrayne-3,20-diol

InChI

InChI=1S/C46H68O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-31-34-37-40-43-46(48)44-41-38-35-32-29-26-23-22-24-27-30-33-36-39-42-45(47)4-2/h1-2,5-6,21,23,25-26,34,37,39,42,45-48H,7-20,22,24,27-33,35-36,38H2

InChI Key

UBYCWALCWZEBOS-UHFFFAOYSA-N

Canonical SMILES

C#CC=CCCCCCCCCCCCCCCC=CCCC=CC#CC(C#CCCCCC=CCCCCCCC=CC(C#C)O)O

Origin of Product

United States

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